tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate
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Overview
Description
tert-Butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as tert-butyl carbamate and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: Similar in structure but lacks the pyrrolidine ring.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring
Uniqueness
The uniqueness of tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate lies in its combination of the pyrazole, pyrrolidine, and benzyl groups.
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-[4-(1H-pyrazol-5-yl)pyrrolidin-3-yl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)21-10-13-4-6-14(7-5-13)15-11-20-12-16(15)17-8-9-22-23-17/h4-9,15-16,20H,10-12H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
UNTSWOWRXOQZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CNCC2C3=CC=NN3 |
Origin of Product |
United States |
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